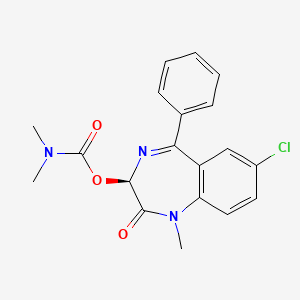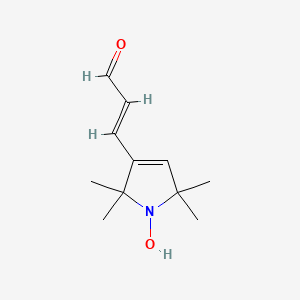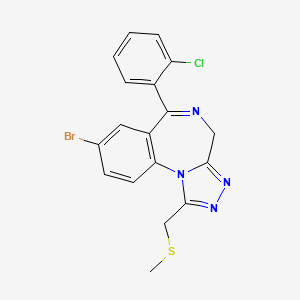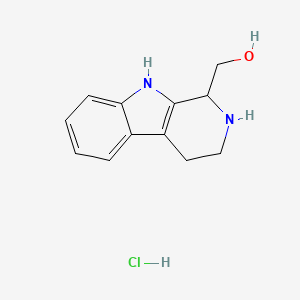
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole-1-methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride is a chemical compound belonging to the class of β-carboline alkaloids. These compounds are known for their diverse biological activities, including potential therapeutic applications. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride typically involves the hydroxymethylation of 1,2,3,4-tetrahydronorharmane. This process can be achieved through the reaction of 1,2,3,4-tetrahydronorharmane with formaldehyde under acidic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale hydroxymethylation reactions in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a monoamine oxidase inhibitor.
Medicine: Investigated for its potential therapeutic applications, such as antidepressant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride involves its interaction with various molecular targets. As a monoamine oxidase inhibitor, it can inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine. This action is believed to contribute to its antidepressant effects. Additionally, its potential anticancer activity may involve the inhibition of specific signaling pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Norharmane: A β-carboline alkaloid with similar biological activities.
Harmane: Another β-carboline alkaloid known for its psychoactive properties.
Tetrahydronorharmane: The parent compound without the hydroxymethyl group.
Uniqueness: 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride is unique due to the presence of the hydroxymethyl group, which can enhance its solubility and reactivity. This modification can also influence its biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
95750-53-1 |
|---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12;/h1-4,11,13-15H,5-7H2;1H |
InChI Key |
SXADYMDCEMGUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




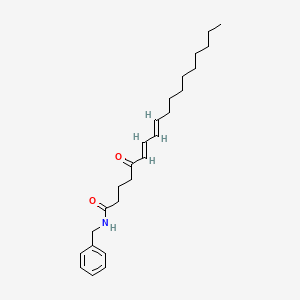

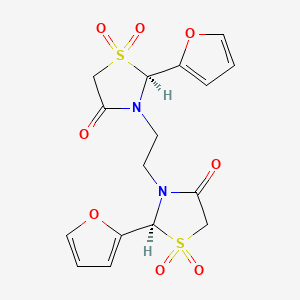
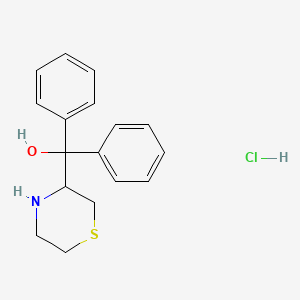
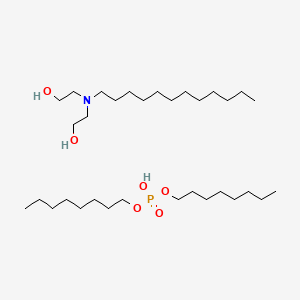
![2-(2,4,6-trimethylphenoxy)-N-[3-[4-[3-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride](/img/structure/B15190003.png)


